molecular formula C15H11Cl2NO3S B8747991 5-(2,6-Dichloro-phenylmethanesulfonyl)-1,3-dihydro-indol-2-one

5-(2,6-Dichloro-phenylmethanesulfonyl)-1,3-dihydro-indol-2-one

Cat. No. B8747991
M. Wt: 356.2 g/mol
InChI Key: FHBYTPATYKGTQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,6-Dichloro-phenylmethanesulfonyl)-1,3-dihydro-indol-2-one is a useful research compound. Its molecular formula is C15H11Cl2NO3S and its molecular weight is 356.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2,6-Dichloro-phenylmethanesulfonyl)-1,3-dihydro-indol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2,6-Dichloro-phenylmethanesulfonyl)-1,3-dihydro-indol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(2,6-Dichloro-phenylmethanesulfonyl)-1,3-dihydro-indol-2-one

Molecular Formula

C15H11Cl2NO3S

Molecular Weight

356.2 g/mol

IUPAC Name

5-[(2,6-dichlorophenyl)methylsulfonyl]-1,3-dihydroindol-2-one

InChI

InChI=1S/C15H11Cl2NO3S/c16-12-2-1-3-13(17)11(12)8-22(20,21)10-4-5-14-9(6-10)7-15(19)18-14/h1-6H,7-8H2,(H,18,19)

InChI Key

FHBYTPATYKGTQN-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)S(=O)(=O)CC3=C(C=CC=C3Cl)Cl)NC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium monohydrogen phosphate dodecahydrate (142 g, 1.0 mol) and sodium sulfite (252 g, 2.0 mol) were dissolved in 2 L of water at room temperature, heated to 30° C., and added with 2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride 64b (232 g, 1.0 mol). Upon completion of the addition, the reaction mixture was stirred at 60° C. for 16 hours. A solution of 2,6-dichlorobenzyl bromide (240 g, 1.0 mol) in acetone (1.8 L) was added to the above solution, stirred at 60° C. for 1 hour, added with another acetone (200 ml) and stirred for another 2 hours. The reaction mixture was quenched with water (5 L), stirred at room temperature for 1 hour and filtered. The filter cake was washed with water (1 L) and acetone (1 L), and dried in vacuo to obtain the title compound 5-(2,6-dichloro-phenylmethanesulfonyl)-1,3-dihydro-indol-2-one 64c (314 g, yield 88%) as a white solid.
Quantity
142 g
Type
reactant
Reaction Step One
Quantity
252 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
232 g
Type
reactant
Reaction Step Two
Quantity
240 g
Type
reactant
Reaction Step Three
Quantity
1.8 L
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

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